molecular formula C5H11NO B1632945 2-Methyl-3-propyl-1,2-oxaziridine CAS No. 58751-77-2

2-Methyl-3-propyl-1,2-oxaziridine

Cat. No.: B1632945
CAS No.: 58751-77-2
M. Wt: 101.15 g/mol
InChI Key: QDNVKESMWBRZQC-UHFFFAOYSA-N
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Description

“2-Methyl-3-propyl-1,2-oxaziridine” is an organic compound with the molecular formula C5H11NO . It belongs to the class of oxaziridines, which are three-membered heterocycles containing oxygen, nitrogen, and carbon .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a three-membered ring containing one oxygen atom, one nitrogen atom, and one carbon atom . The molecule has a molecular weight of 101.1469 .

Mechanism of Action

Oxaziridines are electrophilic three-membered heterocycles. Due to their strained three-membered ring and the relatively weak N-O bond, they exhibit unusually high and tunable reactivities . They can act as powerful oxygen- and nitrogen-transfer reagents for a broad array of nucleophiles .

Future Directions

Oxaziridines have emerged as important and powerful oxygen- and nitrogen-transfer reagents in organic synthesis . The future research directions could involve exploring more applications of oxaziridines, including “2-Methyl-3-propyl-1,2-oxaziridine”, in various chemical reactions and syntheses .

Properties

IUPAC Name

2-methyl-3-propyloxaziridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-3-4-5-6(2)7-5/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNVKESMWBRZQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1N(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60974273
Record name 2-Methyl-3-propyloxaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60974273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58751-77-2
Record name Oxaziridine, 2-methyl-3-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058751772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-3-propyloxaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60974273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-3-propyl-1,2-oxaziridine
Reactant of Route 2
2-Methyl-3-propyl-1,2-oxaziridine
Reactant of Route 3
2-Methyl-3-propyl-1,2-oxaziridine
Reactant of Route 4
2-Methyl-3-propyl-1,2-oxaziridine
Reactant of Route 5
2-Methyl-3-propyl-1,2-oxaziridine
Reactant of Route 6
2-Methyl-3-propyl-1,2-oxaziridine

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